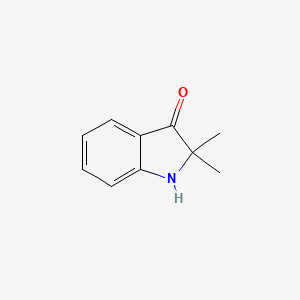

2,2-Dimethylindolin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)9(12)7-5-3-4-6-8(7)11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXRUCZJLIHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-78-0 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylindolin 3 One and Analogues

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules. In the context of 2,2-disubstituted indolin-3-ones, various metals, most notably copper and palladium, have been employed to facilitate key bond-forming reactions, leading to the desired heterocyclic core.

Copper-Catalyzed Oxidative Dimerization of 2-Aryl Indoles

An effective method for the synthesis of C2-tetrasubstituted indolin-3-ones involves the copper-catalyzed oxidative dimerization of 2-aryl indoles. This process proceeds through an in situ oxidative dearomatization of the indole (B1671886) to form a reactive indol-3-one (B1248957) intermediate, which then undergoes a self-dimerization. This reaction is typically carried out under mild conditions, providing good to high yields of the desired products. A variety of copper catalysts and oxidants can be employed to facilitate this transformation, with the choice of reagents influencing the reaction efficiency and substrate scope.

The reaction conditions for the copper-catalyzed oxidative dimerization of 2-aryl indoles have been optimized to achieve high yields. The following table summarizes the results of the optimization of the reaction of 2-phenylindole.

| Entry | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OTf)2 | m-CPBA | DCM | 24 | 82 |

| 2 | Cu(OAc)2 | m-CPBA | DCM | 24 | 75 |

| 3 | CuCl | m-CPBA | DCM | 24 | 68 |

| 4 | CuBr | m-CPBA | DCM | 24 | 71 |

| 5 | CuI | m-CPBA | DCM | 24 | 65 |

Copper-Catalyzed Cross-Addition Reactions with Indoles

In addition to dimerization, the copper-catalyzed oxidative dearomatization of 2-aryl indoles can be intercepted by a different indole nucleophile in a cross-addition reaction. This approach allows for the synthesis of unsymmetrical 2,2-disubstituted indolin-3-ones, further expanding the synthetic utility of this methodology. The reaction proceeds under similar mild conditions to the dimerization, and the chemoselective addition of a different indole to the in situ-generated indol-3-one intermediate leads to a diverse range of C2-quaternary indolin-3-ones.

The scope of the cross-addition reaction has been explored with various substituted 2-aryl indoles and different indole nucleophiles. The following table presents a selection of synthesized 2,2-disubstituted indolin-3-ones via this copper-catalyzed cross-addition.

| 2-Aryl Indole | Indole Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylindole | Indole | 2-(1H-Indol-3-yl)-2-phenylindolin-3-one | 78 |

| 2-(p-Tolyl)indole | Indole | 2-(1H-Indol-3-yl)-2-(p-tolyl)indolin-3-one | 75 |

| 2-(4-Methoxyphenyl)indole | Indole | 2-(4-Methoxyphenyl)-2-(1H-indol-3-yl)indolin-3-one | 72 |

| 2-(4-Chlorophenyl)indole | 5-Methoxyindole | 2-(4-Chlorophenyl)-2-(5-methoxy-1H-indol-3-yl)indolin-3-one | 65 |

Palladium-Catalyzed Intramolecular α-Arylation for Oxindole (B195798) Formation

Palladium catalysis offers a powerful strategy for the synthesis of oxindoles, including those with quaternary centers at the α-position, through intramolecular C-C bond formation. This method involves the α-arylation of an amide, where a tethered aryl halide undergoes cyclization onto the enolate of the amide. The use of specific palladium catalysts, often in combination with bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is crucial for achieving high yields and accommodating a broad range of substrates. This approach is particularly valuable for the construction of 1,3,3-trisubstituted oxindoles, which are analogues of 2,2-dimethylindolin-3-one. The reaction proceeds under basic conditions to generate the necessary amide enolate for the cyclization.

The efficiency of the palladium-catalyzed intramolecular α-arylation is highly dependent on the choice of catalyst, ligand, and base. The following table showcases the synthesis of various 1,3,3-trisubstituted oxindoles with optimized reaction conditions.

| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N-(2-bromophenyl)-N-methyl-2-phenylpropanamide | Pd(dba)2 | BINAP | NaOtBu | Toluene | 82 |

| N-(2-chlorophenyl)-N-methyl-2,2-dimethylpropanamide | Pd(OAc)2 | PCy3 | NaOtBu | Toluene | 75 |

| N-(2-bromophenyl)-2,2-dimethyl-N-phenylpropanamide | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 90 |

Metal-Catalyzed Cyclizative Cross-Coupling Reactions

A variety of other transition metals, including rhodium, gold, and iron, have been utilized in cyclizative cross-coupling reactions to construct the indolin-3-one scaffold and its derivatives. These methods often involve the intramolecular cyclization of appropriately functionalized precursors. For instance, gold catalysts have been shown to effectively promote the cyclization of α,β-ynones to furnish indolin-3-one skeletons. researchgate.net Similarly, iron-catalyzed intermolecular [3+2] cyclization reactions of anilines with α-substituted styrenes provide a route to 2,2-disubstituted indolines, which can be precursors to the corresponding indolin-3-ones. acs.org Rhodium-catalyzed reactions have also been developed for the synthesis of indole-fused polycyclics through C-H activation and alkene insertion, demonstrating the versatility of this metal in constructing complex heterocyclic systems. nih.gov These diverse metal-catalyzed approaches highlight the broad range of strategies available for the synthesis of the indolin-3-one core.

Metal-Free Synthetic Protocols

While transition-metal catalysis offers powerful synthetic tools, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. These methods often rely on the inherent reactivity of carefully designed substrates and the use of organic reagents or catalysts to promote the desired transformations.

Chemoselective Addition of Nucleophiles to 2-Aryl-3H-indol-3-one Intermediates

A key metal-free strategy for the synthesis of 2,2-disubstituted indolin-3-ones involves the chemoselective addition of nucleophiles to a 2-aryl-3H-indol-3-one intermediate. This reactive intermediate can be generated in situ from a suitable precursor, and its electrophilic C2 position is susceptible to attack by a variety of nucleophiles. This approach has been successfully applied to the cross-addition of indoles with 2-substituted indoles, providing a direct and metal-free route to C2-quaternary indolin-3-ones. The reaction is driven by the formation of the stable indolin-3-one core and allows for the introduction of diverse substituents at the C2 position. This method is particularly attractive due to its operational simplicity and the avoidance of transition-metal catalysts. researchgate.netnih.gov

Regioselective Cyclocondensation Reactions

Regioselective cyclocondensation reactions represent a direct approach to the synthesis of the indolin-3-one core. These methods typically involve the reaction of a substituted aniline (B41778) with a 1,2-dicarbonyl compound or its equivalent, where the control of regioselectivity is crucial for the formation of the desired isomer.

One notable example involves the acid-catalyzed condensation of anilines with α-keto acids. For the synthesis of this compound, this would conceptually involve the reaction of aniline with 3-methyl-2-oxobutanoic acid. The reaction proceeds through the initial formation of an enamine intermediate from the aniline and the ketone functionality of the α-keto acid. Subsequent intramolecular cyclization via electrophilic attack of the iminium ion onto the aromatic ring, followed by tautomerization, would yield the desired this compound. The regioselectivity of the cyclization is directed by the electronic properties of the aniline precursor.

A plausible reaction scheme is depicted below:

While specific examples for the synthesis of this compound using this exact method are not extensively detailed in the literature, the general applicability of this approach for the synthesis of substituted indolin-3-ones is well-established. The choice of the acid catalyst and reaction conditions is critical to optimize the yield and minimize the formation of side products.

Decarboxylative Cyclization Approaches

Decarboxylative cyclization methods offer a unique strategy for the formation of cyclic compounds, where the loss of carbon dioxide acts as a driving force for the reaction. In the context of this compound synthesis, this could involve the cyclization of a suitably substituted N-aryl-α,α-dimethylglycine derivative.

The general approach involves the preparation of an N-aryl-α,α-dimethylglycine precursor, which is then subjected to conditions that promote both cyclization and decarboxylation. This could be achieved through the use of a coupling reagent to activate the carboxylic acid, followed by intramolecular Friedel-Crafts-type acylation.

A hypothetical synthetic pathway is as follows:

Precursor Synthesis: Aniline is reacted with a suitable α-halo isobutyrate ester, followed by hydrolysis to yield N-phenyl-α,α-dimethylglycine.

Decarboxylative Cyclization: The resulting amino acid is treated with a dehydrating agent or a Lewis acid to promote intramolecular cyclization onto the aromatic ring, with concomitant loss of carbon dioxide, to afford this compound.

While this specific decarboxylative route to this compound is not a commonly cited method, decarboxylative couplings and cyclizations are powerful tools in modern organic synthesis. Research in the area of decarboxylative 1,3-dipolar cycloaddition of amino acids to form various heterocyclic compounds showcases the potential of using amino acid precursors in cyclization reactions. beilstein-journals.org

Cascade and Rearrangement Reactions

Cascade and rearrangement reactions provide elegant and efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. Several such strategies have been successfully applied to the synthesis of 2,2-disubstituted indolin-3-ones.

Cascade Fischer Indolization/Claisen Rearrangement

An efficient approach for the synthesis of 2,2-disubstituted indolin-3-ones, including analogues of this compound, has been developed utilizing a cascade Fischer indolization/Claisen rearrangement reaction. beilstein-journals.org This methodology employs readily accessible aryl hydrazines and allyloxyketones as starting materials. beilstein-journals.org

The reaction proceeds under mild conditions and affords the desired products in good to excellent yields. beilstein-journals.org The key steps of this cascade process are:

Formation of a Hydrazone: The aryl hydrazine (B178648) reacts with the allyloxyketone to form a hydrazone intermediate.

Fischer Indolization: The hydrazone undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by tautomerization and cyclization with the elimination of ammonia (B1221849) to form a 2-allyloxyindole intermediate.

Claisen Rearrangement: The 2-allyloxyindole then undergoes a Claisen rearrangement, where the allyl group migrates from the oxygen atom to the C3 position of the indole ring.

Tautomerization: The resulting intermediate tautomerizes to the more stable 2,2-disubstituted indolin-3-one.

This protocol provides a facile entry to a variety of 2,2-disubstituted indolin-3-ones and has been applied in the construction of the benzofuroindoline framework of natural products like Phalarine. beilstein-journals.org

| Starting Material 1 (Aryl Hydrazine) | Starting Material 2 (Allyloxyketone) | Product (2,2-Disubstituted Indolin-3-one) | Yield (%) |

| Phenylhydrazine (B124118) | 1-(Allyloxy)propan-2-one | 2-Allyl-2-methylindolin-3-one | Good |

| 4-Methoxyphenylhydrazine | 1-(Allyloxy)propan-2-one | 2-Allyl-5-methoxy-2-methylindolin-3-one | Excellent |

| 4-Chlorophenylhydrazine | 1-(Allyloxy)propan-2-one | 2-Allyl-5-chloro-2-methylindolin-3-one | Good |

This table is illustrative of the types of compounds that can be synthesized using this methodology.

Photooxidative Rearrangements

Photooxidative rearrangements offer a green and efficient method for the synthesis of various organic compounds. While specific examples for the direct synthesis of this compound via a photooxidative rearrangement are not prominently documented, the photooxidation of indole derivatives is a known method for the formation of indolin-3-one scaffolds.

A potential pathway could involve the dye-sensitized photooxidation of a 2,2-dimethyl-3-methyleneindoline precursor. In this hypothetical scheme, the methylene (B1212753) group would be oxidized, potentially through a dioxetane intermediate, which would then cleave to form the desired ketone at the C3 position.

The general transformation would be:

The success of such a reaction would be highly dependent on the choice of sensitizer, solvent, and reaction conditions to control the selectivity of the oxidation and prevent over-oxidation or other side reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including the indolin-3-one core. An efficient one-pot synthesis of a broad range of 2,2-disubstituted indolin-3-ones has been developed via the double umpolung reaction of 2-aminophenyl-3-oxopropanoate. rsc.org This method allows for the introduction of a hydroxyl or acetamide (B32628) group at the C2 position. rsc.org

The reaction is proposed to proceed through the formation of key C-enolonium species. The process involves the intramolecular cyclization of the 2-aminophenyl-3-oxopropanoate precursor, which can be prepared from the corresponding aniline. The use of a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), is crucial for the oxidative cyclization. rsc.org

This protocol has a broad substrate scope, tolerating a variety of substituents on the aromatic ring of the 2-aminophenyl-3-oxopropanoate starting material, and generally provides the 2,2-disubstituted indolin-3-one products in good yields. rsc.org

| Substituent on Phenyl Ring | Product (2-Hydroxy-indolin-3-one derivative) | Yield (%) |

| 4-Phenyl | Ethyl 2-hydroxy-3-oxo-5-phenyl-1-tosylindoline-2-carboxylate | 80 |

| 4-Methyl | Ethyl 2-hydroxy-5-methyl-3-oxo-1-tosylindoline-2-carboxylate | 62 |

| 4-Cyano | Ethyl 5-cyano-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | 87 |

| 5-Bromo | Ethyl 6-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | 92 |

| 5-CF3 | Ethyl 2-hydroxy-3-oxo-6-(trifluoromethyl)-1-tosylindoline-2-carboxylate | 98 |

Data extracted from a study on the synthesis of 2,2-disubstituted indolin-3-ones via enolonium species. rsc.org

Synthesis from Specific Precursors and Building Blocks

The synthesis of this compound can also be achieved from various specific precursors and building blocks, where the key challenge lies in the construction of the quaternary center at the C2 position.

One potential route involves the use of a 2-bromo-N-aryl-α,α-dimethylacetamide precursor. Intramolecular cyclization of this substrate, potentially via a transition-metal-catalyzed process or under radical-forming conditions, could lead to the formation of the desired indolin-3-one.

Another approach could start from 2-ethynylaniline. A metal-catalyzed reaction with acetone (B3395972) could, in principle, lead to the formation of the this compound skeleton. This would likely proceed through a series of steps involving the addition of the aniline nitrogen to the alkyne, followed by incorporation of the acetone moiety and subsequent oxidation.

The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with acetone in the presence of a catalytic amount of TsOH has been reported to produce 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. researchgate.net Although this leads to a different heterocyclic system, it demonstrates the use of acetone as a building block for the introduction of a gem-dimethyl group in a cyclization reaction. researchgate.net This suggests that similar strategies could be explored for the synthesis of this compound from appropriate aniline-based precursors.

| Precursor 1 | Precursor 2 | Product |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Acetone | 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one |

This table illustrates the use of acetone as a precursor for a gem-dimethyl group in a related heterocyclic synthesis. researchgate.net

Preparation from α-Diazo-β-Ketoanilides

The intramolecular cyclization of α-diazo-β-ketoanilides represents a powerful strategy for the construction of oxindole frameworks, including those with a C2-quaternary center. This transformation is typically mediated by transition metal catalysts, most notably rhodium(II) complexes, which facilitate the formation of a metal carbene intermediate. This intermediate then undergoes an intramolecular aromatic C-H insertion to furnish the desired indolin-3-one ring system.

The general reaction scheme involves the synthesis of an α-diazo-β-ketoanilide precursor, which is subsequently treated with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) or rhodium(II) octanoate. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization. For the synthesis of this compound, the corresponding anilide would feature a gem-dimethyl group adjacent to the ketone functionality. The reaction proceeds through the generation of a rhodium carbene, which then inserts into the ortho C-H bond of the aniline ring to form the five-membered lactam.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Rhodium(II) acetate | Dichloromethane (B109758) | Room Temperature | Varies | bohrium.comnih.gov |

| Rhodium(II) octanoate | Toluene | Reflux | Varies | bohrium.comnih.gov |

Routes Involving 2-(3,3-Dimethylindolin-2-ylidene)malonaldehyde

A versatile precursor for the synthesis of this compound analogues is 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde. This compound serves as a key building block in cyclocondensation reactions to form various fused heterocyclic systems. For instance, its reaction with 5-aminopyrazoles can be employed to synthesize novel pyrazolo[3,4-b]pyridine derivatives. chemrxiv.org

The synthesis of these derivatives involves the reaction of 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde with a suitable nucleophile. The reaction with hydrazine or substituted hydrazines, for example, can lead to the formation of pyrazole-fused indoline (B122111) systems. The reaction conditions for these cyclocondensations can vary, with some requiring acidic or basic catalysis or thermal promotion. chemrxiv.orgresearchgate.net

A proposed mechanistic pathway for the reaction with 5-aminopyrazoles involves an initial condensation between the amine group of the pyrazole (B372694) and one of the aldehyde groups of the malonaldehyde, forming an imine intermediate. Subsequent intramolecular cyclization and dehydration then lead to the final fused heterocyclic product. chemrxiv.org

| Reactant | Conditions | Product | Reference |

| 5-Aminopyrazoles | Ethanol/Acetic Acid, Reflux | Pyrazolo[3,4-b]pyridines | chemrxiv.org |

| Hydrazine Hydrate | Ethanol, Reflux | Pyrazolyl-indoles | researchgate.net |

Condensation Reactions with Indolin-2,3-dione Derivatives

Indolin-2,3-diones, commonly known as isatins, are widely used starting materials for the synthesis of a variety of indole derivatives, including 2,2-disubstituted indolin-3-ones. The introduction of the gem-dimethyl group at the C2 position can be achieved through the reaction of an appropriate isatin (B1672199) derivative with organometallic reagents, such as Grignard reagents or organolithium compounds. libretexts.org

Specifically, the reaction of isatin with an excess of a methylating agent like methylmagnesium bromide or methyllithium (B1224462) can lead to the formation of this compound. This reaction proceeds via nucleophilic addition of the methyl group to the C3-ketone of the isatin, followed by a second addition to the intermediate tertiary alcohol, or a rearrangement, to form the gem-dimethyl substituted product. The N-substituent on the isatin ring can be varied to produce a range of N-substituted this compound analogues.

| Organometallic Reagent | Isatin Derivative | Solvent | Product | Reference |

| Methylmagnesium Bromide | N-Substituted Isatin | Diethyl ether/THF | N-Substituted this compound | libretexts.org |

| Methyllithium | N-Substituted Isatin | Diethyl ether/THF | N-Substituted this compound | libretexts.org |

Utilization of Oxime Ether Derivatives

The application of oxime ether derivatives in the direct synthesis of this compound is not extensively documented in the current scientific literature. While oxime ethers are versatile intermediates in organic synthesis, often utilized in rearrangements such as the Beckmann rearrangement to form amides or lactams, their specific use for the construction of the this compound scaffold appears to be a less common strategy. Further research may be required to explore the potential of oxime ether chemistry in this context.

Acid-Catalyzed Reactions of 2,3,3-Trimethylindolenines

An alternative approach to the this compound framework involves the acid-catalyzed rearrangement of 2,3,3-trimethylindolenine (B142774) derivatives. A notable example is the Plancher rearrangement, which describes the rearrangement of N-alkyl-2,3,3-trimethylindoleninium salts under acidic conditions. While the classical Plancher rearrangement leads to the formation of 2,3-dimethylindole (B146702) derivatives, modifications of this reaction or related acid-catalyzed processes involving oxidized indolenine species, such as N-oxides, could potentially yield indolin-3-one structures.

The synthesis of the starting material, 2,3,3-trimethylindolenine, can be achieved through the Fischer indole synthesis from phenylhydrazine and methyl isopropyl ketone. sci-hub.st Subsequent N-alkylation and oxidation to an N-oxide, followed by acid treatment, could be a potential, albeit less direct, route to the this compound skeleton.

| Starting Material | Reagent | Product | Reference |

| 2,3,3-Trimethylindolenine | Acid | Rearranged indole products | sci-hub.st |

| N-Alkyl-2,3,3-trimethylindoleninium salt | Acid | 2,3-Dimethylindole derivatives |

Biocatalytic Synthesis Strategies

Enzymatic Carbene Transfer for C(sp³)–H Functionalization of Indolines

Biocatalysis has emerged as a powerful tool for selective C-H functionalization, offering environmentally benign and highly selective transformations. In the context of indoline chemistry, engineered cytochrome P450 enzymes have been successfully employed to catalyze the carbene transfer from diazo reagents into the C(sp³)–H bonds of the indoline scaffold. bohrium.comchemrxiv.orgchemrxiv.orgresearchgate.net This methodology allows for the direct introduction of functional groups at the C2 and C3 positions of the indoline ring.

Recent studies have demonstrated the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines using engineered iron-based CYP119 catalysts. bohrium.comchemrxiv.orgchemrxiv.orgresearchgate.net These biocatalysts can be tuned through directed evolution to favor functionalization at either the α- (C2) or β- (C3) position of the indoline core. The reaction proceeds via an enzyme-generated iron-porphyrin carbene intermediate, which then inserts into a specific C-H bond of the substrate. For the synthesis of precursors to this compound, this strategy could be envisioned for the functionalization of an N-protected 2,2-dimethylindoline. Subsequent oxidation of the newly introduced functional group at C3 would then yield the target indolin-3-one.

Mechanistic investigations, including computational and experimental studies, suggest that this enzymatic C-H functionalization proceeds through a radical-mediated pathway. bohrium.comchemrxiv.orgchemrxiv.orgresearchgate.net This biocatalytic approach provides a direct and tunable strategy for the synthesis of functionalized indolines, which are key building blocks for a wide range of applications.

| Enzyme | Substrate | Diazo Reagent | Product | Reference |

| Engineered CYP119 | N-methyl indoline | Ethyl diazoacetate | α- and β-functionalized indolines | chemrxiv.org |

| Engineered P450 | N-substituted indolines | Various diazo reagents | Regio- and stereoselective C-H functionalized indolines | bohrium.comchemrxiv.orgresearchgate.net |

Regiodivergent and Stereoselective C(sp3)–H Functionalization

The selective functionalization of carbon-hydrogen (C–H) bonds, particularly at saturated sp3-hybridized carbon atoms, represents a significant challenge in modern synthetic chemistry. For complex scaffolds like indolines, the ability to precisely modify the molecule without lengthy pre-functionalization steps is highly desirable. Recent advancements have demonstrated a powerful biocatalytic strategy for the direct, regiodivergent, and stereoselective C(sp3)–H functionalization of N-substituted indolines, which are structural precursors to indolin-3-ones. acs.orgresearchgate.net

This methodology utilizes engineered iron-based CYP119 catalysts for carbene transfer chemistry, enabling the modification of the indoline core with high precision. nih.gov These transformations can achieve exceptional levels of regioselectivity (up to >99%) and enantioselectivity (up to 98% enantiomeric excess), providing an efficient route for the diversification of these medicinally relevant molecules. researchgate.netnih.gov The enzymatic approach allows for selective functionalization at both the α- and β-positions of the indoline ring system. acs.org

Mechanistic studies, combining computational and experimental data, suggest that the reaction proceeds through a radical-mediated C–H functionalization pathway. acs.orgresearchgate.net This insight into the mechanism of P450-catalyzed C(sp3)–H carbene insertion is crucial for the further development and tuning of these catalysts for even greater selectivity and broader substrate scope. acs.org This tunable strategy for synthesizing functionalized indolines serves as a key method for producing advanced building blocks for medicinal chemistry and the synthesis of natural product analogues. acs.orgresearchgate.netnih.gov

Optimization of Reaction Conditions and Solvent Effects

The efficiency of synthetic routes to 2,2-disubstituted indolin-3-ones is highly dependent on the careful optimization of reaction parameters, including the choice of reagents and solvents. A key one-pot method for the synthesis of these compounds involves the intramolecular cyclization of 2-aminophenyl-3-oxopropanoate derivatives via an umpolung reaction, where the typical polarity of a functional group is inverted. nih.gov

In the development of this method, a critical step was the screening of various hypervalent iodine reagents to act as oxidants for the dual oxidation events required. The reaction was first tested with the model substrate 2-aminophenyl-3-oxopropanoate in dichloromethane (DCM) at room temperature. The results showed a dramatic dependence of the reaction yield on the specific reagent used. While commercially available PIDA (phenyliodine diacetate) failed to produce the desired product, the use of PIFA (phenyliodine bis(trifluoroacetate)) resulted in an excellent isolated yield of 97%. nih.gov Other reagents like Koser's reagent also did not yield the product, establishing PIFA as the optimal oxidant for this transformation under these conditions. nih.gov

| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PIDA | DCM | 25 | 0 |

| 2 | PIFA | DCM | 25 | 97 |

| 3 | Koser's Reagent | DCM | 25 | 0 |

The choice of solvent also has a profound effect on the reaction's outcome, enabling different functionalities to be introduced at the C2 position. While DCM is effective for producing 2-hydroxy-indolin-3-ones, switching the solvent to acetonitrile (B52724) allows for the synthesis of 2-amino-indolin-3-ones from the same starting materials. nih.gov Using 2 equivalents of PIFA in acetonitrile, a variety of substituted 2-aminophenyl-3-oxopropanoates were successfully converted into their corresponding 2-amino-indolin-3-one products in good yields. nih.gov This demonstrates the critical role of the solvent in directing the reaction pathway and determining the final product structure.

| Substrate | Solvent | Reagent | Yield (%) |

|---|---|---|---|

| 2-aminophenyl-3-oxopropanoate | Acetonitrile | PIFA (2 equiv) | 65 |

| 4-phenyl substituted | Acetonitrile | PIFA (2 equiv) | 55 |

| 4-methyl substituted | Acetonitrile | PIFA (2 equiv) | 54 |

| 4-chloro substituted | Acetonitrile | PIFA (2 equiv) | 58 |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for determining the complete constitution of 2,2-Dimethylindolin-3-one.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, amine, and methyl protons.

The aromatic region would feature signals for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). Due to the influence of the carbonyl group and the fused ring system, these protons would appear in the downfield region, typically between 6.8 and 7.8 ppm. Their splitting patterns, governed by spin-spin coupling with adjacent protons, are predictable: H-4 and H-7 would likely appear as doublets, while H-5 and H-6 would present as triplets or multiplets due to coupling with their two respective neighbors.

The six protons of the two methyl groups at the C2 position are chemically equivalent and magnetically shielded. They are expected to produce a sharp singlet in the upfield region of the spectrum. The signal for the amine proton (NH) is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 2 x CH₃ | 1.3 – 1.5 | Singlet (s) | N/A |

| H-4 | 7.6 – 7.8 | Doublet (d) | ortho: 7.0 – 8.0 |

| H-5 | 6.9 – 7.1 | Triplet (t) | ortho: 7.0 – 8.0 |

| H-6 | 7.2 – 7.4 | Triplet (t) | ortho: 7.0 – 8.0 |

| H-7 | 6.8 – 7.0 | Doublet (d) | ortho: 7.0 – 8.0 |

| NH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment, thereby elucidating the carbon skeleton of the molecule. eurl-pesticides.eu For this compound, ten distinct carbon signals are expected.

The carbonyl carbon (C3) of the ketone group is the most deshielded and is anticipated to resonate at the lowest field, typically in the range of 210–215 ppm. amazonaws.com The six carbons of the aromatic ring will appear between approximately 110 and 155 ppm; this includes four protonated carbons (C4, C5, C6, C7) and two quaternary carbons (C3a, C7a) at the ring fusion. The sp³-hybridized quaternary carbon at the C2 position, which is bonded to the two methyl groups and the nitrogen atom, is expected to have a chemical shift around 45–50 ppm. amazonaws.com The two equivalent methyl carbons are the most shielded and will appear at a high field, typically around 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2 x C H₃ | 20 – 30 |

| C 2 | 45 – 55 |

| C 3a, C 7a | 120 – 155 |

| C 4, C 5, C 6, C 7 | 110 – 140 |

| C 3 (C=O) | 210 – 215 |

Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for establishing definitive structural assignments by revealing correlations between nuclei. nanalysis.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would display cross-peaks connecting adjacent protons in the aromatic ring (H-4 with H-5, H-5 with H-6, and H-6 with H-7), which confirms their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹JCH). columbia.edu It is a highly sensitive method for assigning protonated carbons. An HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons (H-4/C-4, H-5/C-5, etc.) and a strong correlation between the methyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for identifying longer-range connectivity, showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This allows for the assembly of the molecular fragments. For instance, the singlet from the methyl protons would show a cross-peak to the quaternary C2 carbon and, critically, to the carbonyl carbon at C3, confirming the placement of the gem-dimethyl group adjacent to the ketone.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons (via HMBC) / Protons (via COSY) | Information Gained |

| COSY | H-4 | H-5 | Connectivity of the aromatic ring system. |

| COSY | H-5 | H-4, H-6 | Connectivity of the aromatic ring system. |

| HSQC | Methyl H's | Methyl C's | Direct C-H bond assignment. |

| HSQC | Aromatic H's (4-7) | Aromatic C's (4-7) | Direct C-H bond assignments. |

| HMBC | Methyl H's | C2, C3 (C=O) | Confirms position of the gem-dimethyl group. |

| HMBC | H-4 | C3, C5, C7a | Connects aromatic ring to the heterocyclic core. |

| HMBC | H-7 | C5, C3a | Confirms the fusion of the bicyclic ring system. |

Comparison of Experimental and Theoretically Calculated NMR Values

The assignment of NMR spectra can be further validated by comparing experimental chemical shifts with those predicted by quantum chemical calculations. nih.gov Density Functional Theory (DFT) is a commonly employed method for this purpose, often using the Gauge-Including Atomic Orbital (GIAO) approach to calculate nuclear shielding constants. aps.orgnih.gov

In this process, the three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized geometry. The theoretical chemical shifts are then obtained by referencing the calculated shielding values to those of a standard, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. wisc.edu A strong linear correlation between the set of experimental and calculated chemical shifts lends significant support to the proposed structure. nih.gov Any notable deviations may indicate the influence of solvent effects, conformational dynamics, or other phenomena not fully captured by the theoretical model. ruc.dk

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental formula of a compound. longdom.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy, typically to within 5 parts per million (ppm). libretexts.org This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (molecular formula C₁₀H₁₁NO), HRMS can confirm this specific formula and differentiate it from other potential compounds that have the same nominal mass but a different elemental makeup. The calculated monoisotopic mass is a unique value based on the masses of the most abundant isotopes of its constituent elements. researchgate.net

Table 4: Calculated Exact Masses for this compound and its Common Adducts

| Species | Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule [M] | C₁₀H₁₁NO | 161.08406 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.09189 |

| Sodiated Adduct [M+Na]⁺ | C₁₀H₁₁NNaO⁺ | 184.07384 |

| Potassiated Adduct [M+K]⁺ | C₁₀H₁₁KNO⁺ | 200.04778 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule. These methods operate on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. By analyzing the absorption spectrum, one can deduce the molecular structure and identify the characteristic functional groups.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups, including the carbonyl group, the aromatic ring, the amine moiety, and the aliphatic gem-dimethyl group. The analysis of these vibrations provides a molecular fingerprint for the compound.

The primary functional groups and their expected vibrational frequencies are detailed below:

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration of the ketone group. For saturated cyclic ketones, this band typically appears in the range of 1725-1705 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

N-H Stretching: The secondary amine within the indolinone ring gives rise to an N-H stretching vibration. This typically appears as a single, sharp peak of medium intensity in the 3500-3300 cm⁻¹ region. mdpi.com The presence of hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber.

C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine is expected to appear in the 1335-1250 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The benzene ring of the indolinone structure will exhibit multiple characteristic bands. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org The C=C stretching vibrations within the aromatic ring produce a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl groups at the C2 position contribute to aliphatic C-H stretching vibrations. These are expected as strong bands in the 3000-2850 cm⁻¹ range. ieeesem.com Specifically, asymmetric and symmetric stretching modes of the CH₃ groups will be visible.

C-H Bending: The gem-dimethyl group will also show characteristic C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org Out-of-plane bending vibrations for the aromatic C-H bonds are also expected in the 900-675 cm⁻¹ region, and their pattern can provide information about the substitution on the benzene ring.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1725 - 1705 | Strong |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Gem-dimethyl | C-H Stretch | 3000 - 2850 | Strong |

| Gem-dimethyl | C-H Bend | 1470-1450 & 1370-1350 | Medium |

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the molecular structure of a compound in the solid state. mdpi.com The technique involves irradiating a single, high-quality crystal with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays in a specific pattern of spots, and by measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of the individual atoms can be determined with high precision.

The crystallographic data obtained from an SCXRD experiment includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal). While a specific crystal structure for the parent this compound is not detailed in the provided search results, a typical analysis would yield the data presented in the illustrative table below.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.76 |

| b (Å) | 10.72 |

| c (Å) | 14.78 |

| α (°) | 90 |

| β (°) | 104.30 |

| γ (°) | 90 |

| Volume (ų) | 2115 |

| Z (molecules/unit cell) | 4 |

The packing of molecules within a crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.gov X-ray crystallography provides the precise geometric data needed to identify and analyze these interactions. rsc.org

In derivatives of 2,2-disubstituted-indolin-3-one, intramolecular hydrogen bonding has been identified as a key structural feature. nih.gov Specifically, a hydrogen bond forms between the carbonyl oxygen of one indolinone unit and the N-H group of an adjacent subunit in oligomeric structures. nih.gov This interaction plays a crucial role in defining the conformation of the molecule. nih.gov

Key intermolecular forces that would be expected to influence the crystal packing of this compound include:

N-H···O=C Hydrogen Bonds: In the solid state, it is highly probable that the amine hydrogen (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This would create chains or dimeric motifs that are fundamental to the crystal's supramolecular structure.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving either the aliphatic or aromatic C-H groups and the carbonyl oxygen, can also contribute to the stability of the crystal lattice. nih.gov

π–π Stacking: The planar aromatic rings of the indolinone core can stack on top of one another, leading to stabilizing π–π interactions. nih.gov The distances between the centroids of these rings, typically in the range of 3.4 to 3.8 Å, are indicative of such interactions. nih.gov

Analysis of related structures reveals the geometry of these critical interactions. For instance, in alkyne-linked oligomers of 2,2-disubstituted-indolin-3-one, intramolecular hydrogen bonds have been precisely characterized. nih.gov

| Interaction | H···O Distance (Å) | N···O Distance (Å) | N-H···O Angle (°) |

| Intramolecular H-bond (Molecule 1) | 1.89 | 2.82 | 167.73 |

| Intramolecular H-bond (Molecule 2) | 1.88 | 2.86 | 173.19 |

Data from a crystal structure of an alkyne-linked 2,2-disubstituted-indolin-3-one oligomer. nih.gov

Crystallographic data provides the most accurate information about the conformation of a molecule in the solid state. This includes precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's three-dimensional shape. mdpi.com

For the indolin-3-one scaffold, the five-membered heterocyclic ring can adopt different conformations (e.g., envelope or twisted forms), and the precise conformation can be determined from the calculated torsion angles. The planarity of the aromatic ring and the geometry of the substituents are also revealed. nih.gov

In studies of related 2,2-disubstituted-indolin-3-one oligomers, X-ray analysis confirmed the presence of intramolecular hydrogen bonds that impose a specific conformation on the molecule. nih.gov This hydrogen bonding causes a slight deviation from linearity in linked acetylenic groups, demonstrating how non-covalent interactions can influence molecular geometry. nih.gov The precise geometric parameters of these hydrogen bonds, as determined by X-ray diffraction, provide quantitative insight into the molecule's preferred conformation. nih.gov

The table below presents key geometrical parameters derived from the crystallographic analysis of a related 2,2-disubstituted-indolin-3-one derivative, highlighting the precision of the data obtained. nih.gov

| Parameter | Description | Value |

| H···O Distance | Distance between hydrogen and acceptor oxygen | 1.88 - 1.89 Å |

| N···O Distance | Distance between donor nitrogen and acceptor oxygen | 2.82 - 2.86 Å |

| N-H···O Angle | Angle of the hydrogen bond | 167.73 - 173.19 ° |

Reactivity and Mechanistic Investigations

Pathways of Oxidative Dearomatization

Oxidative dearomatization of indoles represents a powerful strategy for the synthesis of 2,2-disubstituted indolin-3-ones, including 2,2-dimethylindolin-3-one. This transformation can be achieved through various methods, often involving an external oxidant.

One efficient method employs TEMPO oxoammonium salt as the oxidant in the presence of a range of nucleophiles. nih.gov This approach allows for the direct dearomative oxyalkynylation, oxyalkenylation, oxyarylation, oxyallylation, and oxycyanation of indoles under mild conditions, leading to structurally diverse 2,2-disubstituted indolin-3-ones. nih.gov Mechanistic studies suggest that the TEMPO oxoammonium salt acts as the sole oxidant, proceeding through an electron donor-acceptor (EDA) intermediate. nih.gov

Another approach involves an oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles. mdpi.com This method also affords a wide array of 2,2-disubstituted indolin-3-ones in high yields. mdpi.com The reaction is believed to proceed via the oxidation of the indole (B1671886) to a radical cation intermediate, which is then trapped by the nucleophile. chemrxiv.org

Metal-free oxidative dearomatization-alkoxylation/acyloxylation of indoles can be achieved using (bis(trifluoroacetoxy)iodo)benzene (PIFA) as the oxidant. nih.gov This method provides 2-alkoxyindolin-3-ones and 2-acyloxyindolin-3-ones and is believed to involve a metal-free radical dearomatization and oxygenation process. nih.gov

Electrochemical methods have also been developed for the direct oxidative dearomatization of indoles, leading to 2,3-dialkoxy or 2,3-diazido indolines. chemrxiv.org This operationally simple procedure avoids the use of an external oxidant and is thought to proceed through the oxidation of the indole to a radical cation intermediate. chemrxiv.org

Table 1: Oxidative Dearomatization Reactions of Indoles

| Oxidant | Nucleophile | Product | Reference |

|---|---|---|---|

| TEMPO oxoammonium salt | Alkynes, Alkenes, Aryls, Allyls, Cyanide | 2,2-disubstituted indolin-3-ones | nih.gov |

| TEMPO+ClO4- or TEMPO+BF4- | Indoles | 2,2-bis(indol-3-yl)indolin-3-ones | mdpi.com |

| (bis(trifluoroacetoxy)iodo)benzene (PIFA) | Alcohols, Carboxylic acids | 2-alkoxy/acyloxyindolin-3-ones | nih.gov |

| Electrochemical (anodic oxidation) | Alcohols, Azide | 2,3-dialkoxy/diazido indolines | chemrxiv.org |

Self-Dimerization and Cross-Addition Mechanisms

Under oxidative conditions, indoles can undergo self-dimerization and cross-addition reactions to yield 2,2-disubstituted indolin-3-ones. mdpi.com For instance, the oxidative dimerization of 2-substituted indoles can be achieved in high yields using TEMPO+ClO4- or TEMPO+BF4- as the oxidant without the need for additional nucleophiles. mdpi.com This process has been shown to be effective for a variety of structurally and electronically diverse 2-substituted indoles. mdpi.com

Furthermore, the developed methods can be extended to the formation of oxidative trimers, specifically 2,2-bis(indol-3-yl)indolin-3-ones. mdpi.com These reactions exhibit excellent regioselectivity, producing the desired trimeric products as single isomers. mdpi.com The yields of these trimers can be significantly increased when the reactions are conducted with an excess of the oxidant. mdpi.com

The mechanism for these transformations likely involves the initial oxidation of the indole to a reactive intermediate, such as a radical cation or an indoleninium ion, which then acts as an electrophile. This electrophile is subsequently attacked by a molecule of the starting indole (in the case of self-dimerization) or a different nucleophilic indole (in the case of cross-addition) at the C3 position. A final oxidation step then furnishes the 2,2-disubstituted indolin-3-one product.

Electrophilic and Nucleophilic Reactions

The indole nucleus is electron-rich and generally undergoes electrophilic substitution, with the C3 position being the most reactive site. nih.govquora.comresearchgate.net However, the reactivity of this compound is governed by the presence of the carbonyl group and the quaternary center at the C2 position.

The presence of the carbonyl group at the C3 position makes the protons on the adjacent nitrogen and at the C1 position (if unsubstituted) acidic. Treatment with a suitable base can lead to deprotonation and the formation of an enolate. bham.ac.uk The formation of the enolate is a key step that allows for subsequent reactions with electrophiles. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in the case of this compound, regioselectivity is not a concern for enolate formation involving the C2-protons as there are none. The enolate is a powerful nucleophile and can react with a variety of electrophiles. bham.ac.uk

The enolate intermediate generated from this compound is nucleophilic and can react with a range of electrophiles. This allows for the introduction of various functional groups at the C1 or C3 position (via O-alkylation/acylation) or at the nitrogen atom. The reactivity of the enolate as an ambident nucleophile means that it can react at either the oxygen or the nitrogen atom, and the regioselectivity of this reaction can be influenced by factors such as the nature of the electrophile, the counterion, and the solvent.

Radical Processes in Functionalization

Radical-mediated reactions provide an alternative pathway for the functionalization of indoles and their derivatives. The indole ring can participate in radical addition reactions, and the formation of a radical cation intermediate is a key step in some oxidative dearomatization processes. chemrxiv.org

In the context of this compound, radical processes could be initiated by the homolytic cleavage of a bond or by single-electron transfer. For example, a radical generated from an external source could add to the aromatic ring, leading to a dearomatized intermediate that can be further functionalized. While specific studies on radical functionalization of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that this would be a viable approach for introducing new substituents. For instance, radical addition to the enone system of a related N-substituted indole could lead to functionalization at the C2 or C3 position.

Ring-Opening and Recyclization Reactions

While specific examples of ring-opening and recyclization reactions of this compound were not found in the search results, the general principles of such reactions in heterocyclic chemistry can be applied. The strained five-membered ring of the indolinone core could potentially undergo ring-opening under certain conditions, such as treatment with strong nucleophiles or under reductive or oxidative conditions.

For instance, cleavage of the C2-C3 bond or the N1-C2 bond could lead to acyclic intermediates. These intermediates could then potentially undergo recyclization to form new heterocyclic systems. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the substituents on the indolinone ring. Ring-opening metathesis polymerization (ROMP) is another potential reaction pathway for related unsaturated heterocyclic systems, although its direct applicability to this compound is not immediately apparent from the provided information. chemrxiv.org

Influence of Structural Modifications on Reaction Selectivity and Rate

While specific data tables for this compound are not available, the following discussion outlines the expected effects of structural modifications based on established principles of organic chemistry, supported by findings from studies on analogous systems.

Electronic Effects of Substituents on the Aromatic Ring:

Substituents on the benzene (B151609) ring of the indolin-3-one core would significantly modulate its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the entire molecule, which in turn affects the electrophilicity of the carbonyl carbon and the nucleophilicity of other positions.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): The presence of EDGs at positions 5, 6, or 7 would increase the electron density of the aromatic ring. This would likely have a complex effect. While it might slightly decrease the electrophilicity of the C3-carbonyl group, it could enhance the nucleophilicity of the enolate form, potentially accelerating reactions where the enolate is the key reactive intermediate. In reactions involving electrophilic attack on the aromatic ring itself, EDGs would increase the reaction rate.

Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Conversely, EWGs would decrease the electron density of the system. This would render the C3-carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. Consequently, the rate of nucleophilic addition reactions at this position would be expected to increase. For reactions where the indolinone acts as a nucleophile, or for electrophilic aromatic substitution, EWGs would significantly decrease the reaction rate.

Steric Effects of Substituents at the C2-Position:

The gem-dimethyl group at the C2-position of this compound already provides a significant level of steric hindrance around the adjacent C3-carbonyl group.

Modification of C2-Substituents: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would further increase steric congestion. This would likely decrease the rate of reactions involving nucleophilic attack at the C3-carbonyl, as the incoming nucleophile would face greater steric repulsion. In terms of selectivity, this increased steric bulk could enhance diastereoselectivity in reactions that generate a new stereocenter at the C3-position, as one face of the carbonyl group might become significantly more shielded than the other.

Influence of N-Substitution:

Modification of the nitrogen atom of the indolinone ring can also have a profound impact on reactivity.

N-Alkylation vs. N-Arylation: Replacing the N-H with an N-alkyl or N-aryl group would prevent reactions that require the N-H proton (e.g., certain condensations or rearrangements). An N-aryl group, particularly one with electron-withdrawing or -donating substituents, could electronically influence the entire ring system through resonance and inductive effects, thereby modulating the reactivity at the C3-position in a manner similar to substituents on the carbocyclic part of the ring.

Hypothetical Data on Reaction Rates:

The following interactive table illustrates the hypothetical relative rates for a nucleophilic addition to the C3-carbonyl of a 5-substituted this compound, based on the electronic properties of the substituent. Note: This data is illustrative and not based on actual experimental results for this specific compound.

| Substituent (at C5) | Electronic Effect | Expected Relative Rate |

| -OCH₃ | Strong Electron-Donating | 0.8 |

| -CH₃ | Weak Electron-Donating | 0.9 |

| -H | Neutral | 1.0 |

| -Cl | Weak Electron-Withdrawing | 1.5 |

| -NO₂ | Strong Electron-Withdrawing | 5.0 |

Influence on Reaction Selectivity:

Structural modifications would also be critical in controlling reaction selectivity, such as regioselectivity and stereoselectivity. For instance, in a reaction like an aldol (B89426) condensation, the facial selectivity of the enolate's attack on an electrophile would be influenced by the steric bulk of the C2-substituents and any N-substituent. A bulkier substituent would favor the approach of the electrophile from the less hindered face, leading to a higher diastereomeric excess.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic structure and properties of molecules by modeling the electron density. For the indolinone core, DFT methods are employed to understand its geometry, orbital energies, and reactive nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For isatin (B1672199) and its derivatives, calculations are often performed using DFT with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), which provide a robust description of the molecule's geometry. researchgate.netuokerbala.edu.iq

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

For isatin and its derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is primarily localized on the C2 and C3 carbonyl groups and the adjacent C=C bond of the pyrrole (B145914) ring. uokerbala.edu.iq Studies on substituted isatins show that the nature of the substituent at the C-5 position significantly influences the FMO energies and the energy gap. uokerbala.edu.iq Electron-donating groups (like -CH₃, -OCH₃) tend to increase the HOMO energy level, enhancing the molecule's electron-donating capacity, whereas electron-withdrawing groups (like -F, -Cl) lower both HOMO and LUMO energies. uokerbala.edu.iqresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|

| Isatin (Is) | -6.98 | -3.06 | 3.92 |

| 5-Fluoroisatin (5-F-Is) | -7.11 | -3.35 | 3.76 |

| 5-Chloroisatin (5-Cl-Is) | -7.10 | -3.39 | 3.71 |

| 5-Methylisatin (5-CH₃-Is) | -6.79 | -2.95 | 3.84 |

| 5-Methoxyisatin (5-OCH₃-Is) | -6.47 | -3.09 | 3.38 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. nih.gov It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). mdpi.com Electron-rich sites are susceptible to electrophilic attack, while electron-poor sites are targets for nucleophilic attack. researchgate.net

For a molecule with the indolinone core, the MESP map would show significant negative potential localized around the oxygen atoms of the C2 and C3 carbonyl groups. These regions are the primary sites for interaction with electrophiles and for hydrogen bond donation. nih.gov Conversely, a region of positive potential is typically found around the N-H proton, making it a site for nucleophilic attack or deprotonation. The benzene ring generally exhibits a neutral (green) or slightly negative potential. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. More negative values indicate higher stability. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." It is calculated as η ≈ (ELUMO - EHOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors help in comparing the reactivity of different molecules. For instance, a compound with lower hardness and higher electrophilicity is expected to be more reactive toward nucleophiles. mdpi.com

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.02 | Tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 3.92 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | 0.255 | Propensity for polarization |

| Electrophilicity Index (ω) | μ² / (2η) | 3.21 | Global electrophilic nature |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms and chemical bonds. nih.gov By locating critical points in the electron density (ρ), QTAIM analysis can characterize the nature of atomic interactions. The properties at the bond critical point (BCP)—the point of minimum electron density along the path connecting two bonded atoms—are particularly insightful.

For the indolinone scaffold, QTAIM analysis would allow for a quantitative description of the bonds. For example, analysis of the C=O bonds would show a high value of ρ and a negative Laplacian of electron density (∇²ρ < 0) at the BCP, characteristic of a shared (covalent) interaction with significant charge concentration. In contrast, weaker interactions, such as intramolecular hydrogen bonds, would exhibit smaller ρ values and positive Laplacians (∇²ρ > 0), indicating closed-shell interactions with depleted charge. This method provides a deeper understanding of the bonding framework beyond simple Lewis structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics.

The isatin core is a versatile building block for synthesizing a wide range of heterocyclic compounds, often through multicomponent reactions or cycloadditions. nih.govresearchgate.net For example, the 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ from isatin and an α-amino acid) and a dipolarophile is a common strategy to create complex spiro-oxindole frameworks. researchgate.net

A DFT study of such a reaction would involve:

Optimizing the geometries of the reactants (isatin, amino acid, dipolarophile), intermediates (azomethine ylide), the transition state for the cycloaddition, and the final spirocyclic product.

Verifying the nature of the stationary points through frequency calculations (reactants and products have zero imaginary frequencies; a TS has exactly one).

Calculating the reaction energies and activation barriers. This allows for the determination of whether the reaction is thermodynamically favorable (exothermic/exergonic) and kinetically feasible.

Analyzing the electronic structure of the transition state to understand the degree of bond formation and the synchronicity of the reaction.

Such studies have shown that these cycloadditions are often highly regioselective and stereoselective, and computational analysis can explain the origins of this selectivity, guiding the design of new synthetic routes. nih.gov

Automated Reaction Path Search Methods

Automated reaction path search methods are computational techniques designed to systematically explore the potential energy surface (PES) of a chemical system to discover possible reaction pathways, including intermediates and transition states, without prior assumptions about the mechanism. nih.govwmcsameera.com These unbiased approaches are particularly valuable for complex reactions where multiple pathways may compete. wmcsameera.com

Several methods have been developed for this purpose, such as the Artificial Force-Induced Reaction (AFIR) method and the Unbiased Reaction Path Search (URPS). wmcsameera.commext.go.jp The AFIR method functions by applying an "artificial force" to push molecular fragments together, thereby overcoming activation barriers and revealing potential reaction channels. mext.go.jpnih.gov By systematically applying this force between different pairs of atoms or fragments within and between molecules, a comprehensive reaction route map can be generated. mext.go.jp

For 2,2-dimethylindolin-3-one, these methods could be employed to explore various reactions, such as its synthesis via intramolecular cyclization, its potential degradation pathways, or its participation in condensation or oxidation reactions. An automated search could uncover not only the expected reaction pathways but also novel or unexpected mechanisms, providing a complete picture of the molecule's chemical reactivity. nih.govresearchgate.net The output of such a search is a network of interconnected stationary points on the PES, which can then be analyzed to identify the most energetically favorable pathways. researchgate.net

Transition State Analysis and Activation Energy Barriers

Understanding the kinetics of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical factor that governs the reaction rate. nih.gov Computational chemistry allows for the precise location of transition state structures and the calculation of their corresponding activation energies.

For reactions involving the indolin-3-one core, computational studies have been used to construct transition-state models that explain observed stereoselectivity. For instance, in the asymmetric aza-Friedel–Crafts reaction of related cyclic ketimines, a transition-state model involving hydrogen bonds and π–π stacking interactions with a chiral catalyst was proposed to account for the reaction's high enantioselectivity. rsc.org Such analyses are crucial in catalyst design and in understanding the mechanisms of stereoselective synthesis of C2-quaternary indolin-3-ones. acs.org

The calculation of activation barriers helps determine the feasibility of a proposed reaction pathway under specific conditions. rsc.org By comparing the activation energies of competing pathways, the most likely reaction mechanism can be determined. For this compound, this analysis could be applied to predict its reactivity with various nucleophiles or electrophiles, assess the rate-determining step in its synthesis, or understand its stability.

Kinetic Isotope Effect (KIE) Calculations

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org Measuring and calculating KIEs is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to the isotopic atom is broken or formed in the rate-determining step. wikipedia.orgcolumbia.edu

Computational studies on related indolinone structures have demonstrated the utility of KIE calculations. For example, in the base-catalyzed enolization of 1,3-dimethylindolin-2-ones, density functional theory (DFT) calculations were used to model the transition states for proton transfer and to compute the primary hydrogen KIEs. ic.ac.uk These calculations showed that the structure of the transition state and the magnitude of the KIE are sensitive to the placement of electron-withdrawing or electron-donating substituents on the aromatic ring. ic.ac.uk The study revealed a trend where the transition state for proton transfer becomes "later" (more product-like) as the substituent becomes more electron-donating, which in turn influences the calculated KIE value. ic.ac.uk

Similar theoretical KIE calculations for this compound could provide significant insight into reactions involving proton transfer, such as enolate formation at the C1 position. By comparing computed KIE values with experimental data, one could confirm the mechanism and the nature of the transition state.

| Substituent Position | Substituent | Calculated Free Energy Barrier (kcal/mol) | Calculated kH/kD (Primary KIE) | Transition State Character |

|---|---|---|---|---|

| 6 | -NO2 | 3.5 | 6.2 | Early |

| 6 | -CN | 4.3 | 6.4 | Intermediate |

| 6 | -H | 5.4 | 7.1 | Intermediate |

| 6 | -NH2 | 5.8 | 7.5 | Late |

| 5 | -NO2 | 4.0 | 6.3 | Early |

| 5 | -NH2 | 5.5 | 7.2 | Late |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which aids in the interpretation of experimental data and the confirmation of chemical structures.

Computational NMR Chemical Shift Prediction (e.g., GIAO approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The prediction of NMR chemical shifts using quantum chemical calculations has become a standard tool to assist in spectral assignment and to distinguish between possible isomers. github.ionih.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. imist.magaussian.com

The GIAO method, typically used in conjunction with DFT, has been successfully applied to calculate ¹H and ¹³C chemical shifts for various heterocyclic systems, including indole (B1671886) derivatives. imist.ma Studies on related hexahydroindoles have shown a strong linear correlation between the chemical shifts calculated with the GIAO/DFT approach and the experimental values, confirming the method's accuracy for this structural class. imist.ma Such calculations are invaluable for making unambiguous assignments of complex spectra, especially for molecules with multiple stereocenters or subtle electronic differences. mdpi.com

For this compound, GIAO calculations would be expected to provide accurate predictions of its ¹H and ¹³C NMR spectra. This would allow for a definitive assignment of all proton and carbon signals, including the quaternary carbons of the dimethyl group and the carbonyl carbon, aiding in its unequivocal characterization.

| Carbon Atom | Expected Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Assignment |

|---|---|---|---|

| C2 | ~45-55 | ~48 | Quaternary Carbon (C(CH₃)₂) |

| C3 | ~195-205 | ~200 | Carbonyl Carbon (C=O) |

| C3a | ~120-130 | ~125 | Aromatic Carbon |

| C7a | ~150-160 | ~155 | Aromatic Carbon (adjacent to N) |

| CH₃ | ~20-30 | ~25 | Methyl Carbons |

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The assignment of specific absorption bands to particular vibrational modes can be complex. Computational calculations of vibrational frequencies provide a powerful aid for the detailed interpretation of these spectra. nih.gov

By performing geometry optimization followed by a frequency calculation (typically using DFT methods), a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities can be obtained. openmopac.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental data through the use of empirical scaling factors. nih.gov This allows for the confident assignment of nearly every band in an experimental spectrum to a specific molecular motion (e.g., stretching, bending, rocking). nih.govmdpi.com

For this compound, this approach would enable the unambiguous assignment of key vibrational modes, such as the C=O stretching frequency of the ketone, the C-N stretching of the indoline (B122111) ring, and various vibrations associated with the aromatic ring and the dimethyl groups.

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Expected Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 | ~3400 |

| Aromatic C-H Stretch | 3000-3100 | ~3050 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | ~2950 |

| C=O Stretch (Ketone) | 1680-1700 | ~1690 |

| Aromatic C=C Stretch | 1450-1600 | ~1580, 1470 |

| C-N Stretch | 1250-1350 | ~1300 |

Molecular Modeling and Simulation

Molecular modeling and simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules. mdpi.com These methods are central to fields like drug discovery and materials science. espublisher.comnih.gov